molecular formula C8H7NO2S B2444389 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 1554281-31-0

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2444389
CAS No.: 1554281-31-0
M. Wt: 181.21
InChI Key: GKQQTOVFGYGERC-UHFFFAOYSA-N
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Description

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO2S. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Mechanism of Action

Target of Action

Similar compounds have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, d-amino acid oxidase, and the chikungunya virus . These targets play crucial roles in various biological processes, including energy metabolism, gene expression regulation, amino acid metabolism, and viral replication .

Mode of Action

This interaction could lead to changes in the targets’ conformation and activity, disrupting their normal function .

Biochemical Pathways

The biochemical pathways affected by 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would depend on its specific targets. For instance, if this compound inhibits glycogen phosphorylase, it could affect glycogen metabolism. If it inhibits histone lysine demethylase, it could impact gene expression by altering histone methylation patterns . The downstream effects of these disruptions could include changes in cellular energy levels, gene expression profiles, and viral replication rates .

Pharmacokinetics

Its molecular weight (18122 g/mol) suggests that it could be well-absorbed and distributed throughout the body . Its stability at normal storage temperatures suggests that it could have a reasonable half-life in the body . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular energy levels, alterations in gene expression profiles, and inhibition of viral replication .

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect this compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids, which can be further hydrolyzed to obtain the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6H-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.

    Thieno[2,3-b]pyrrole-2-carboxylic acid: Differently substituted at the 2-position.

    Thieno[2,3-b]pyrrole-4-carboxylic acid: Substituted at the 4-position instead of the 5-position.

Uniqueness

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and pathways .

Biological Activity

6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-b]pyrrole core followed by carboxylation to introduce the carboxylic acid functionality. Various synthetic routes have been documented, including methods that utilize palladium-catalyzed coupling reactions and other nucleophilic substitution techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its growth inhibitory effects using the sulforhodamine B (SRB) assay across several human tumor cell lines, including:

Cell Line GI50 (µM) Mechanism
AGS (Gastric Cancer)11.0Induction of apoptosis
CaCo-2 (Colorectal)9.2Cell cycle arrest
MCF7 (Breast Cancer)10.9Apoptotic pathways
NCI-H460 (Lung Cancer)12.5Inhibition of proliferation

The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal toxicity to non-tumor cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death .
  • Cell Cycle Modulation : It has been shown to affect the cell cycle distribution, causing arrest at specific phases which contributes to its anticancer effects .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on AGS Cell Line : A study reported a GI50 value of 11 µM for AGS cells, indicating significant growth inhibition. The mechanism was linked to apoptosis rather than necrosis, as evidenced by morphological changes in treated cells .
  • Evaluation Against Colorectal Cancer : Another investigation revealed that derivatives of thieno[2,3-b]pyrrole exhibited lower GI50 values against CaCo-2 cells, suggesting structure-activity relationships that enhance anticancer efficacy .

Properties

IUPAC Name

6-methylthieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQQTOVFGYGERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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